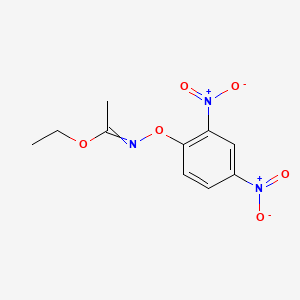
Ethyl N-(2,4-dinitrophenoxy)acetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2,4-dinitrophenoxy)ethanimidate is an organic compound with the chemical formula C10H11N3O6. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol . This compound is primarily used as a reagent in organic chemistry for the synthesis of other compounds, including pesticides, pharmaceuticals, and dyes .
Métodos De Preparación
The preparation of Ethyl N-(2,4-dinitrophenoxy)acetimidate can be carried out through the following steps :
Reacting 2,4-dinitrophenol with ethyl acetate: This reaction generates 2,4-dinitrophenoxyethyl acetate.
Reacting ethyl 2,4-dinitrophenoxyacetate with ethyl imide: This step produces this compound.
Análisis De Reacciones Químicas
Ethyl N-(2,4-dinitrophenoxy)ethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl N-(2,4-dinitrophenoxy)ethanimidate has several scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis to create various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the production of pesticides and dyes.
Mecanismo De Acción
The mechanism by which Ethyl N-(2,4-dinitrophenoxy)acetimidate exerts its effects involves its interaction with molecular targets and pathways. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. Additionally, its structure allows it to act as a nucleophile or electrophile in various chemical reactions, influencing the synthesis of other compounds .
Comparación Con Compuestos Similares
Ethyl N-(2,4-dinitrophenoxy)ethanimidate can be compared with other similar compounds, such as :
Ethyl N-(2,4-dinitrophenoxy)acetimidate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Ethyl N-(2,4-dinitrophenoxy)thioacetate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Propiedades
Fórmula molecular |
C10H11N3O6 |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
ethyl N-(2,4-dinitrophenoxy)ethanimidate |
InChI |
InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3 |
Clave InChI |
UVBZLMGBNXCYNA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


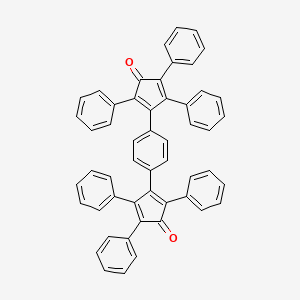
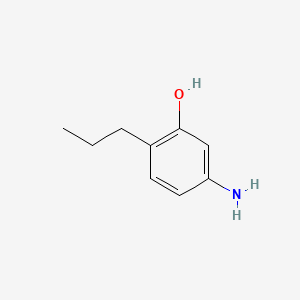
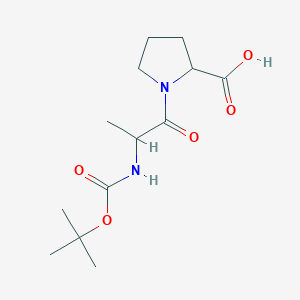
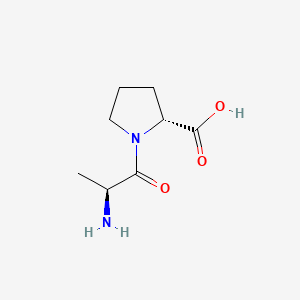
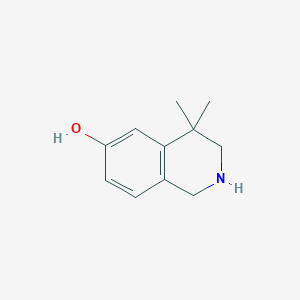
![6-Chlorobenzo[b]thiophen-3-amine](/img/structure/B8802832.png)
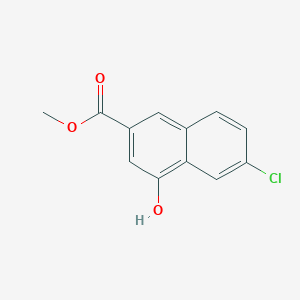
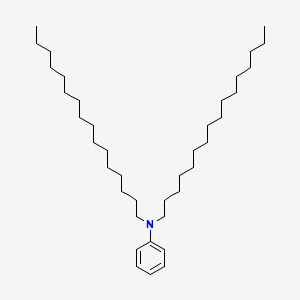
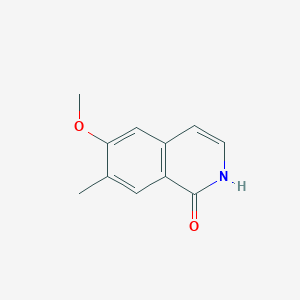
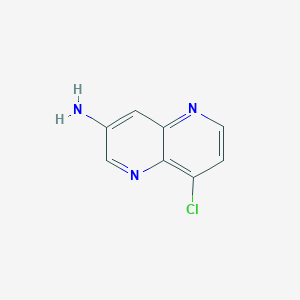
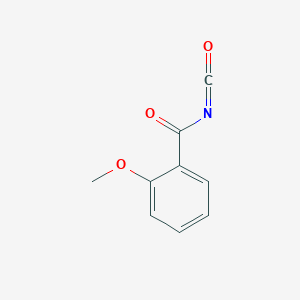

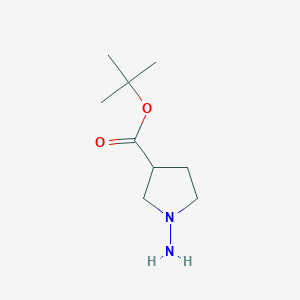
![5-Bromo-1-tosyl-1,2-dihydropyrrolo[2,3-b]pyridin-3-one](/img/structure/B8802873.png)
